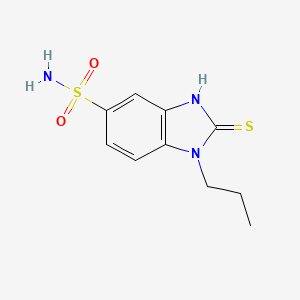

2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-mercapto-1-propyl-1H-benzimidazole-5-sulfonamide” is a chemical compound with the molecular formula C10H13N3O2S2 and a molecular weight of 271.36 . It is a solid substance used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core, which is a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s activity .Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature . Its molecular weight is 271.36 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

2-Mercapto-1-propyl-1H-benzimidazole-5-sulfonamide and its derivatives have been extensively studied for their synthesis and chemical characterization. For example, novel benzimidazole derivatives have been synthesized from starting compounds like 2-mercapto benzimidazole, showcasing their potential in creating a variety of chemically significant compounds with varied properties (Zaheeruddin, 2012).

Antimicrobial Activity

The antimicrobial potential of benzimidazole-derived sulfonamides has been a significant area of research. For instance, metal complexes with benzimidazole-derived sulfonamide have been synthesized and evaluated for their antimicrobial activity, showing promising results against bacterial strains (Ashraf et al., 2016). Another study investigated the synthesis and antimicrobial activity of 5-substituted-2-(1-H-benzimidazole) sulfonamides, contributing to our understanding of the antimicrobial capabilities of these compounds (Rane et al., 2010).

Corrosion Inhibition

The application of benzimidazole derivatives in corrosion inhibition has been explored, with studies demonstrating their effectiveness in protecting metals like copper from corrosion in acidic environments. This showcases the potential of these compounds in industrial applications where corrosion resistance is crucial (Zhang et al., 2003).

Fungicidal Activity

The fungicidal properties of benzimidazole derivatives have also been investigated. Research into compounds like 2-mercapto-5-methoxy-1H-benzimidazole has shown effectiveness against plant pathogenic fungi, indicating potential applications in agriculture for protecting crops from fungal diseases (Jebur & Ismail, 2019).

Catalysis

Benzimidazole derivatives have been employed as catalysts in chemical reactions, such as the one-pot synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazoles, highlighting their versatility and utility in facilitating complex chemical transformations (Wu & Wang, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-propyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-2-5-13-9-4-3-7(17(11,14)15)6-8(9)12-10(13)16/h3-4,6H,2,5H2,1H3,(H,12,16)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGHJMAFQAPIKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)

![3-[(2-Thienylthio)methyl]benzoic acid](/img/structure/B1334740.png)